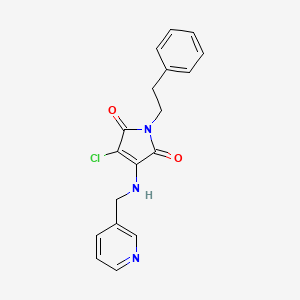
2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a piperidin-4-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with piperidin-4-ol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
- 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride
- 2-(tert-Butyl)-4-(piperidin-3-yl)pyrimidine hydrochloride
Uniqueness
2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine is unique due to the presence of both a cyclopropyl group and a piperidin-4-yloxy group, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and rigidity, which can affect the compound’s reactivity and binding interactions. The piperidin-4-yloxy group enhances the compound’s solubility and potential for hydrogen bonding, making it a versatile scaffold for drug design.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-cyclopropyl-4-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-2-9(1)12-14-8-5-11(15-12)16-10-3-6-13-7-4-10/h5,8-10,13H,1-4,6-7H2 |
InChI Key |
DDTJJTRHSBRUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


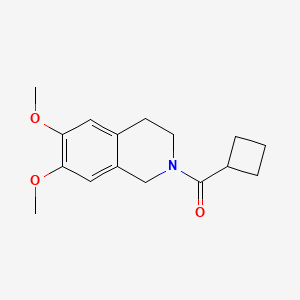
![6-Amino-2-[(4-bromobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14871597.png)
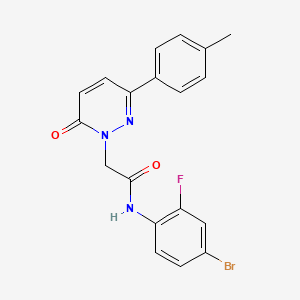
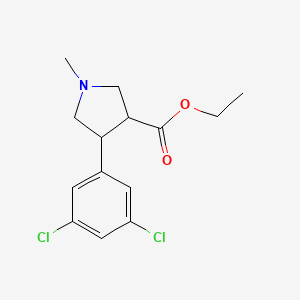

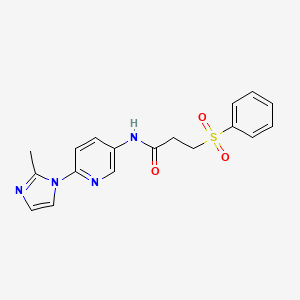
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14871620.png)
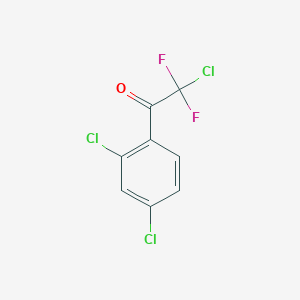
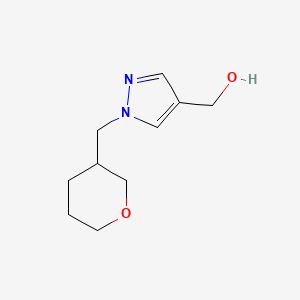


![3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14871661.png)
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
